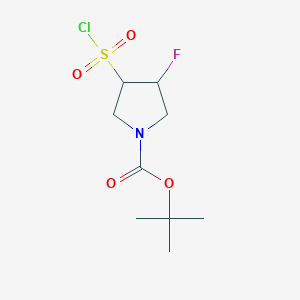

rac-tert-butyl (3R,4S)-3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate

Description

tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate (CAS: 1803605-19-7) is a pyrrolidine derivative featuring a chlorosulfonyl group at the 3-position, a fluorine atom at the 4-position, and a tert-butyl carbamate protecting group at the 1-position. Its molecular formula is C₉H₁₅ClFNO₄S, with a molecular weight of 287.74 g/mol . The compound is primarily utilized in medicinal and organic chemistry as a reactive intermediate, particularly for introducing sulfonamide functionalities or facilitating nucleophilic substitutions due to the chlorosulfonyl group’s leaving-group capability. Structural and physicochemical data, including predicted collision cross-section (CCS) values for various adducts (e.g., [M+H]⁺: 163.4 Ų), have been computationally modeled but lack experimental validation .

Properties

CAS No. |

2592399-27-2 |

|---|---|

Molecular Formula |

C9H15ClFNO4S |

Molecular Weight |

287.74 g/mol |

IUPAC Name |

tert-butyl (3S,4R)-3-chlorosulfonyl-4-fluoropyrrolidine-1-carboxylate |

InChI |

InChI=1S/C9H15ClFNO4S/c1-9(2,3)16-8(13)12-4-6(11)7(5-12)17(10,14)15/h6-7H,4-5H2,1-3H3/t6-,7+/m1/s1 |

InChI Key |

SLWSZYQVFIPGAD-RQJHMYQMSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)S(=O)(=O)Cl)F |

Origin of Product |

United States |

Preparation Methods

Bromofluorination and Oxidative Chlorination

Three-Step Synthesis from Alkenes

A widely cited method involves bromofluorination of cyclic alkenes, followed by thioacetate substitution and oxidative chlorination (Grygorenko et al., 2020).

Step 1: Bromofluorination

- Substrates : Cyclic alkenes (e.g., pyrrolidine derivatives)

- Reagents : N-Bromosuccinimide (NBS), Et₃N·3HF

- Conditions : CH₂Cl₂, 0°C to rt, 12–24 hrs

- Outcome : Anti-Markovnikov addition yields trans-α-fluoro bromides with >90% diastereoselectivity for cyclic substrates.

Step 2: Thioacetate Substitution

- Reagents : Potassium thioacetate (KSAc)

- Conditions : DMF, 60°C, 6 hrs

- Outcome : Syn-substitution with retention of configuration; yields 65–94%.

Step 3: Oxidative Chlorination

- Reagents : N-Chlorosuccinimide (NCS), HCl (aq)

- Conditions : MeCN, 0°C to rt, 4–8 hrs

- Outcome : Target sulfonyl chlorides isolated in 56–97% yield.

Table 1: Representative Yields for Cyclic Substrates

| Substrate | Bromofluorination Yield (%) | Thioacetate Yield (%) | Oxidative Chlorination Yield (%) |

|---|---|---|---|

| Pyrrolidine analog | 94 | 90 | 97 |

| Azetidine analog | 89 | 85 | 92 |

Flow Synthesis with Chlorosulfonyl Isocyanate

Continuous-Flow Reactor Approach

A patent by WO2019004114A1 describes a scalable flow synthesis method using chlorosulfonyl isocyanate (CSI):

Step 1: Sulfonylation in Flow Reactor

- Reagents : CSI, tert-butyl alcohol

- Conditions :

- Flow rate : 0.1 mL/min to 10 L/min

- Temperature : 0°C

- Solvent : Et₂O or THF

- Outcome : In situ generation of sulfonylating agent with >95% conversion.

Step 2: Amine Quenching

- Reagents : Triethylamine (TEA)

- Conditions : Dropwise addition at 0°C, followed by aqueous workup

- Outcome : tert-Butyl sulfamate intermediate isolated in 82% yield.

Table 2: Flow Synthesis Parameters

| Parameter | Optimal Value |

|---|---|

| Reactor diameter | 0.5–25 mm |

| Residence time | 5–30 min |

| Temperature control | ±2°C |

Stereochemical Considerations

Chemical Reactions Analysis

Deprotection of the tert-Butyl Ester

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding pyrrolidine sulfonic acid derivative. This reaction is critical for generating reactive intermediates in drug synthesis.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (e.g., HCl in dioxane) | 4 M HCl, 25°C, 4–6 hours | 3-(Chlorosulfonyl)-4-fluoropyrrolidine | ~85% | |

| Basic (e.g., NaOH aqueous) | 1 M NaOH, 60°C, 2 hours | Sodium sulfonate salt | >90% |

The deprotection step is often followed by functionalization of the pyrrolidine nitrogen or sulfonyl group for further derivatization.

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl (-SO₂Cl) group acts as a highly reactive electrophile, enabling displacement reactions with nucleophiles such as amines, thiols, and alcohols.

Example Reaction with Amines :

This reaction is pivotal in creating sulfonamide-based therapeutics .

Fluorine-Directed Electrophilic Reactions

The electron-withdrawing fluorine atom at the 4-position enhances the electrophilicity of adjacent functional groups, facilitating regioselective modifications.

| Reaction Type | Reagents | Outcome | Notes | Source |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃, aromatic substrates | C–S bond formation at para position | Limited by steric hindrance | |

| Radical addition | AIBN, alkenes | Alkylsulfonylation | Requires inert atmosphere |

Stereochemical Influence on Reactivity

The (3R,4R)-stereoisomer (CAS 2920240-15-7) exhibits distinct reactivity due to its spatial arrangement:

-

Enhanced selectivity in sulfonamide formation with chiral amines .

-

Reduced by-product formation in nucleophilic substitutions compared to racemic mixtures .

Stability and Handling

-

Storage : Requires inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis of the chlorosulfonyl group.

-

Decomposition Risks : Prolonged exposure to moisture leads to sulfonic acid formation, reducing synthetic utility.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of bioactive compounds, including potential pharmaceuticals. Its structural features allow for modifications that can enhance pharmacological properties.

- Beta-lactamase Inhibitors : The compound is utilized in the preparation of beta-lactamase inhibitors, which are crucial in combating antibiotic resistance. These inhibitors can be synthesized through various chemical transformations involving tert-butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate as a key intermediate .

Agrochemical Development

The unique properties of this compound make it suitable for use in agrochemicals. The incorporation of fluorine and sulfonyl groups can enhance the lipophilicity and biological activity of agricultural products.

- Pesticide Formulations : Research indicates that derivatives of tert-butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate may exhibit insecticidal properties similar to established pesticides, providing avenues for developing new formulations with improved efficacy .

Case Study 1: Synthesis of Bioactive Compounds

A study highlighted the synthesis of a series of compounds based on tert-butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate, demonstrating its utility in creating novel bioactive molecules. The transformations included nucleophilic substitutions and coupling reactions that yielded compounds with enhanced biological activities against specific targets .

Case Study 2: Agrochemical Applications

In another investigation, researchers explored the application of this compound in developing new agrochemicals. The study focused on modifying the chlorosulfonyl group to improve solubility and stability in formulations, resulting in products that showed increased effectiveness against pests while minimizing environmental impact .

Comparative Analysis Table

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for beta-lactamase inhibitors | Effective against antibiotic-resistant bacteria |

| Agrochemicals | Building block for pesticide development | Enhanced efficacy and reduced environmental impact |

Mechanism of Action

The mechanism of action of tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the formation of stable adducts, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Reactivity Differences

The chlorosulfonyl group distinguishes this compound from analogs with amino, azido, hydroxymethyl, or fluorosulfonyl substituents. Key comparisons include:

Key Observations:

- Chlorosulfonyl vs. Fluorosulfonyl : The chlorosulfonyl group is less electronegative but more nucleofugal than fluorosulfonyl, favoring substitution reactions under milder conditions .

- Amino vs. Chlorosulfonyl: Amino derivatives (e.g., CAS 1408074-83-8 ) are nucleophilic, enabling amide bond formation, whereas the chlorosulfonyl group acts as a leaving group.

- Azido Group Utility : Azido analogs (e.g., compound 7 in ) are pivotal in bioorthogonal chemistry but lack the sulfonyl group’s versatility in forming stable sulfonamides.

Structural and Stereochemical Variations

- Fluorine Positioning: The 4-fluoro substituent in the target compound introduces stereoelectronic effects that influence ring conformation and intermolecular interactions.

- Chirality: Analogs like (2S,4R)-tert-Butyl 2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate (CAS 1138324-46-5 ) highlight the importance of stereochemistry in drug design, particularly for targeting enantioselective enzymes or receptors.

Physicochemical Properties

- No analogous data exists for other compounds, limiting direct comparisons.

- Solubility: The chlorosulfonyl group may reduce solubility in polar solvents compared to amino or hydroxymethyl analogs, impacting formulation strategies.

Biological Activity

tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a chlorosulfonyl group and a fluorine atom. This compound has garnered attention due to its potential applications in synthetic chemistry and pharmaceuticals, although specific data regarding its biological activity remains limited.

- Molecular Formula : C9H15ClFNO4S

- Molecular Weight : Approximately 269.75 g/mol

- CAS Number : 2592399-27-2

The presence of the chlorosulfonyl and fluorine functionalities suggests that this compound may exhibit significant reactivity, which can be explored for various biological applications.

Biological Activity Overview

While direct studies on the biological activity of tert-butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate are scarce, compounds with similar structures often demonstrate notable biological properties. The following sections summarize potential biological activities inferred from related compounds and theoretical studies.

Potential Biological Activities

- Antimicrobial Activity : Compounds with sulfonamide groups have been widely studied for their antimicrobial properties. The chlorosulfonyl group in this compound might confer similar effects, potentially inhibiting bacterial growth.

- Anticancer Properties : Some pyrrolidine derivatives have shown promise in cancer therapy due to their ability to interact with cellular pathways involved in tumor growth.

- Enzyme Inhibition : The unique structure may allow for the inhibition of specific enzymes, particularly those involved in metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of tert-butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate, a comparative analysis with structurally similar compounds is useful.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate | C9H17FN2O2 | Contains an amino group instead of chlorosulfonyl; studied for neuroprotective effects. |

| tert-Butyl 3-(sulfamoyl)-4-fluoropyrrolidine-1-carboxylate | C9H16FNO4S | Sulfamoyl group offers different reactivity; investigated for anti-inflammatory properties. |

| tert-Butyl 3-(chlorosulfamoyl)-4-fluoropyrrolidine | C9H15ClFNO4S | Combines characteristics of both chlorosulfonyl and sulfamoyl groups; potential dual-action properties. |

The unique combination of functionalities in tert-butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate may lead to distinctive reactivity patterns that could be beneficial in drug design.

Q & A

Basic Question: What spectroscopic methods are recommended for characterizing tert-butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate, and what key signals should researchers prioritize?

Answer:

- 1H and 13C NMR Spectroscopy : Monitor the tert-butyl group (1.2–1.4 ppm in 1H NMR; ~80–85 ppm in 13C NMR) and the pyrrolidine ring protons (split signals due to fluorination and chlorosulfonyl substitution). The fluorine atom at C4 induces splitting via coupling (e.g., ³JHF ≈ 15–20 Hz). The chlorosulfonyl group (-SO2Cl) deshields adjacent protons, appearing downfield (~3.5–4.5 ppm for C3 protons) .

- 19F NMR : The fluorine atom at C4 typically resonates near -180 to -200 ppm, depending on the stereochemical environment .

- Mass Spectrometry (ESI-MS/HRMS) : Confirm molecular ion peaks ([M+H]+ or [M+Na]+) and isotopic patterns (chlorine’s A+2 peak). HRMS ensures accurate mass matching (±5 ppm tolerance) .

Advanced Question: How can researchers determine the stereochemical configuration of the 4-fluoropyrrolidine ring in this compound?

Answer:

- X-ray Crystallography : Resolve absolute stereochemistry by growing single crystals and analyzing diffraction data (e.g., using SHELXL for refinement). For example, related fluoropyrrolidine derivatives have been resolved using synchrotron radiation at 100 K .

- NOE (Nuclear Overhauser Effect) Experiments : Detect spatial proximity between the fluorine-substituted C4 and neighboring protons. For instance, axial vs. equatorial fluorine placement alters NOE correlations .

- Chiral HPLC or SFC : Separate enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) if racemization occurs during synthesis .

Basic Question: What synthetic strategies are effective for introducing the fluorine atom at the pyrrolidine C4 position?

Answer:

- Electrophilic Fluorination : Use Selectfluor® or N-fluoropyridinium salts to fluorinate a pyrrolidine precursor. For example, fluorination of a proline derivative with Selectfluor® in acetonitrile at 0°C yields 4-fluoropyrrolidine intermediates .

- Nucleophilic Fluoride Displacement : Replace a leaving group (e.g., mesylate or tosylate at C4) with KF or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (DMF, DMSO) under inert conditions .

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) protection to prevent amine interference during fluorination. Deprotect with TFA or HCl post-fluorination .

Advanced Question: How does the chlorosulfonyl group influence reactivity in nucleophilic substitutions or cross-couplings?

Answer:

- Nucleophilic Substitution : The -SO2Cl group acts as a leaving group in SN2 reactions. For example, displacement with amines (e.g., NH3, primary amines) generates sulfonamides. Use polar solvents (DMF, THF) and mild bases (Et3N, K2CO3) .

- Stability Considerations : The chlorosulfonyl group is moisture-sensitive. Store the compound under anhydrous conditions and avoid prolonged exposure to humidity to prevent hydrolysis to sulfonic acids .

- Cross-Coupling Compatibility : The group is incompatible with strong reducing agents (e.g., LiAlH4) but stable under Pd-catalyzed couplings (e.g., Suzuki-Miyaura) if reactions are conducted at moderate temperatures (<80°C) .

Basic Question: What purification techniques are optimal for isolating tert-butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate?

Answer:

- Silica Gel Chromatography : Use a gradient of ethyl acetate/hexanes (10–30% EtOAc) to separate the product from unreacted starting materials or byproducts. The tert-butyl group enhances lipophilicity, improving retention on silica .

- Recrystallization : Dissolve in minimal dichloromethane and add hexanes to induce crystallization. Monitor purity via TLC (Rf ≈ 0.4–0.6 in 20% EtOAc/hexanes) .

- Distillation (if volatile) : While uncommon for this compound, vacuum distillation may be feasible for intermediates with lower molecular weights .

Advanced Question: How can researchers troubleshoot low yields during the synthesis of this compound?

Answer:

- Byproduct Identification : Use LC-MS to detect hydrolysis products (e.g., sulfonic acids from -SO2Cl decomposition). Adjust reaction conditions to exclude moisture .

- Kinetic vs. Thermodynamic Control : Fluorination at C4 may favor axial or equatorial positions depending on temperature. Lower temperatures (0°C) favor kinetic products, while higher temperatures (25°C) favor thermodynamic stability .

- Catalyst Optimization : For coupling reactions, screen Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) and ligands (XPhos, SPhos) to improve efficiency .

Basic Question: What safety precautions are critical when handling tert-butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. The chlorosulfonyl group is corrosive and may release HCl upon hydrolysis .

- Ventilation : Perform reactions in a fume hood to avoid inhaling volatile byproducts (e.g., SO2, Cl2) .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in halogenated solvent containers .

Advanced Question: How can computational modeling aid in predicting the reactivity or stability of this compound?

Answer:

- DFT Calculations : Model transition states for fluorination or sulfonamide formation using Gaussian or ORCA software. Predict activation energies to optimize reaction temperatures .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., acetonitrile) to assess stability. The tert-butyl group may sterically shield the chlorosulfonyl moiety, reducing hydrolysis rates .

- Docking Studies : If the compound is a drug intermediate, dock into target proteins (e.g., enzymes) to predict binding modes and guide structural modifications .

Basic Question: What are the solubility characteristics of this compound in common laboratory solvents?

Answer:

- High Solubility : Dichloromethane, THF, DMF, and acetone (>50 mg/mL).

- Low Solubility : Water, hexanes, and ether (<1 mg/mL).

- Practical Tip : For reactions requiring aqueous workup, dissolve the compound in DCM and wash with brine to remove polar impurities .

Advanced Question: How can researchers leverage this compound as a building block in medicinal chemistry?

Answer:

- Sulfonamide Library Synthesis : React with diverse amines to generate sulfonamide derivatives for screening against targets like proteases or kinases .

- Fluorine-Scanning Studies : Replace the C4 fluorine with other halogens (Cl, Br) or hydrogen to study electronic effects on bioactivity .

- Boc Deprotection : Remove the tert-butyl group with HCl/dioxane to expose the pyrrolidine amine for further functionalization (e.g., peptide coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.